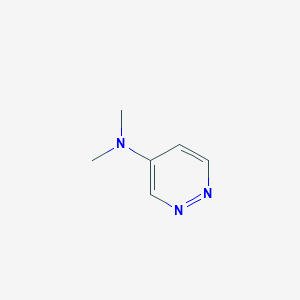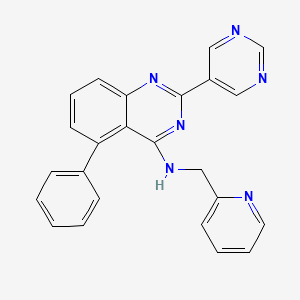
5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine is a compound that has garnered significant interest in the field of medicinal chemistry. It is known for its potent inhibitory effects on specific ion channels, particularly Kv 1.5, which plays a crucial role in cardiac arrhythmias such as atrial fibrillation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine involves several key steps. One of the primary methods includes the following steps :
Starting Material Preparation: The synthesis begins with the preparation of 4-bromoindoline-2,3-dione, which is then treated with sodium hydroxide and hydrogen peroxide to yield 2-amino-6-bromobenzoic acid.
Formation of Quinazoline Core: The 2-amino-6-bromobenzoic acid is then reacted with sodium cyanate to form 5-bromo-1H-quinazoline-2,4-dione. This intermediate is further treated with phenylboronic acid in the presence of a palladium catalyst to yield 5-phenylquinazoline-2,4(1H,3H)-dione.
Final Coupling: The final step involves the coupling of 2-chloro-N-(pyridin-2-ylmethyl)-5-(4-(trifluoromethyl)phenyl)quinazolin-4-amine with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in the presence of potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline core.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated compounds and nucleophiles such as amines and thiols. Conditions typically involve the use of polar aprotic solvents and catalysts like palladium.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrimidine and quinazoline rings.
科学的研究の応用
5-Phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its effects on ion channels and its potential as a therapeutic agent for cardiac arrhythmias.
Medicine: It is being investigated for its potential use in treating atrial fibrillation and other cardiac conditions.
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and as a tool in drug discovery.
作用機序
The primary mechanism of action of 5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine involves the inhibition of the Kv 1.5 ion channel . This inhibition leads to the prolongation of the ventricular effective refractory period (VERP) and the atrial effective refractory period (AERP), which helps in managing cardiac arrhythmias. The compound selectively targets the Kv 1.5 channel without significantly affecting other ion channels, making it a promising candidate for therapeutic use.
類似化合物との比較
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Uniqueness
Compared to similar compounds, 5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine stands out due to its high selectivity for the Kv 1.5 ion channel and its robust efficacy in preclinical models. Its unique structure allows for specific interactions with the ion channel, leading to its potent inhibitory effects .
特性
分子式 |
C24H18N6 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine |
InChI |
InChI=1S/C24H18N6/c1-2-7-17(8-3-1)20-10-6-11-21-22(20)24(28-15-19-9-4-5-12-27-19)30-23(29-21)18-13-25-16-26-14-18/h1-14,16H,15H2,(H,28,29,30) |
InChIキー |
UVJHJIXYGIZLLF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=CC=N4)C5=CN=CN=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


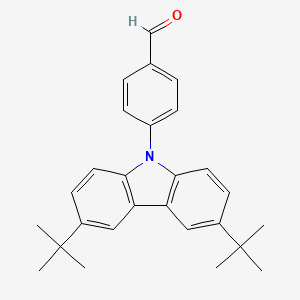

![N-[3-(2-Pyridinylmethoxy)phenyl]acetamide](/img/structure/B13982031.png)
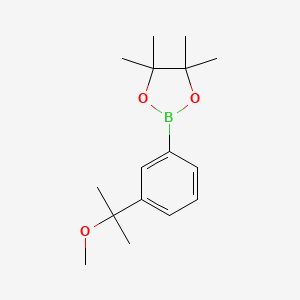
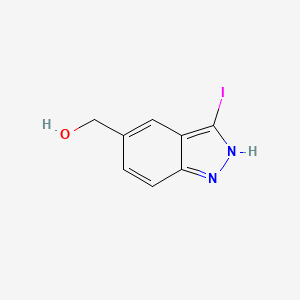
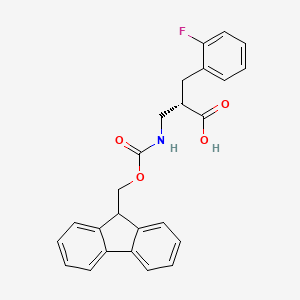

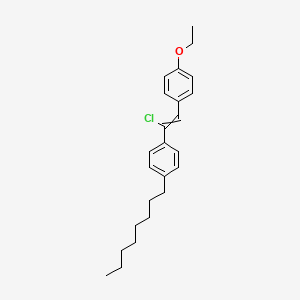
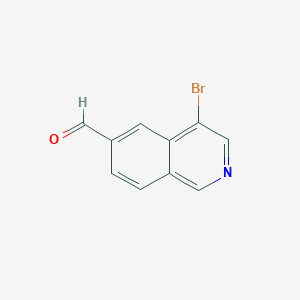
![2,5-Dioctylthieno[3,2-b]thiophene](/img/structure/B13982077.png)
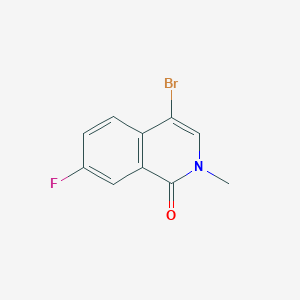
![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13982093.png)
